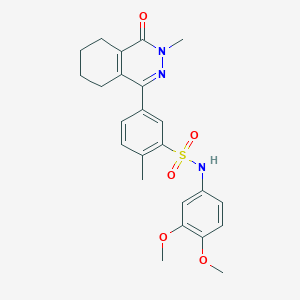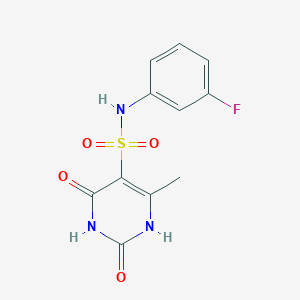
4-tert-butyl-N-(8-propoxyquinolin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(8-propoxyquinolin-5-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl group, a propoxyquinoline moiety, and a benzamide core, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(8-propoxyquinolin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 8-hydroxyquinoline with propyl bromide to form 8-propoxyquinoline. This intermediate is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted quinoline or benzamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-butylbenzamide: Lacks the quinoline moiety, making it less versatile in biological applications.
8-propoxyquinoline: Does not have the benzamide group, limiting its potential as a therapeutic agent.
N-(tert-butyl)benzamide: Similar structure but lacks the propoxyquinoline moiety, reducing its applicability in fluorescence studies.
Uniqueness
4-tert-butyl-N-(8-propoxyquinolin-5-yl)benzamide stands out due to its combination of a tert-butyl group, a propoxyquinoline moiety, and a benzamide core. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse scientific applications .
Propiedades
Fórmula molecular |
C23H26N2O2 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C23H26N2O2/c1-5-15-27-20-13-12-19(18-7-6-14-24-21(18)20)25-22(26)16-8-10-17(11-9-16)23(2,3)4/h6-14H,5,15H2,1-4H3,(H,25,26) |
Clave InChI |
UZGBRVNKHYTXPF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-3,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11313790.png)
![2-methoxy-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11313793.png)
![N-[4-(dimethylamino)benzyl]-4-methyl-N-(pyridin-2-yl)benzamide](/img/structure/B11313799.png)
![N-(2-fluorophenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11313806.png)
![N-[2-(5-Methylfuran-2-YL)-2-(piperidin-1-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11313810.png)
![methyl 2-({[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11313813.png)
![5-(4-bromophenyl)-N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11313827.png)

![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11313844.png)
![2,4-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11313848.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11313864.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11313883.png)

